molecular formula C9H9F3N2O B8027403 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B8027403
M. Wt: 218.18 g/mol
InChI Key: BCJOPFSBBJDRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a unique chemical compound with various applications in scientific research and industry. It is known for its distinct chemical properties and reactivity, making it a valuable subject of study in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of controlled chemical reactions to achieve the desired compound. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound requires large-scale chemical processes that ensure high yield and purity. These methods often involve optimized reaction conditions, advanced equipment, and stringent quality control measures to produce the compound efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its reactivity and applications in different fields.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used

Scientific Research Applications

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on biological systems and potential therapeutic applications. In medicine, it could be explored for its pharmacological properties and potential as a drug candidate. In industry, this compound may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial uses .

Comparison with Similar Compounds

Similar Compounds: 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. Examples of similar compounds can be found in chemical databases and literature .

Uniqueness: The uniqueness of this compound lies in its specific chemical properties and reactivity, which differentiate it from other compounds. These unique characteristics make it a valuable subject of study and application in various fields.

Conclusion

This compound is a versatile and valuable compound with numerous applications in scientific research and industry

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOPFSBBJDRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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